molecular formula C12H24N2 B2650442 1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane CAS No. 917216-03-6

1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B2650442
M. Wt: 196.338
InChI Key: UCGIBNODMYFZKN-UHFFFAOYSA-N
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Description

The compound “1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane” belongs to the class of organic compounds known as diazabicyclononanes. These are organic compounds containing a bicyclic structure made up of one nitrogen atom and nine carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, similar compounds like 9-Borabicyclo[3.3.1]nonane (9-BBN) are prepared by the reaction of 1,5-cyclooctadiene and borane usually in ethereal solvents .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, 9-BBN is used in organic chemistry as a hydroboration reagent .

Scientific Research Applications

Drug Delivery Applications

Innovations in drug delivery systems have leveraged the unique properties of 1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds are being explored for their potential in creating stimulus-sensitive liposomal delivery systems. This research paves the way for targeted and efficient drug release mechanisms, triggered by changes in environmental conditions such as pH (Veremeeva et al., 2021).

Conformational and Computational Studies

The conformational preferences and bonding properties of these compounds have been a focal point of research, utilizing both experimental and computational approaches. Studies employing techniques like gas electron diffraction and various computational methods have provided detailed insights into the molecular geometry and stability of different conformers. These findings are critical for understanding the molecule's behavior in various chemical environments and for designing molecules with desired properties (Pisarev et al., 2018), (Vishnevskiy et al., 2015).

properties

IUPAC Name

1,5-dimethyl-3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-10(2)14-8-11(3)5-12(4,9-14)7-13-6-11/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGIBNODMYFZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CC(C1)(CNC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane

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